Regioisomeric Identity: 5-Substituted-3-amino-1,2,4-triazole vs. N¹-Substituted Isomer (CAS 2770530-20-4)
CAS 1823770-46-2 is the 5-alkylated-3-amino-1,2,4-triazole regioisomer, whereas CAS 2770530-20-4 is the corresponding N¹-alkylated isomer [1]. In AMCase inhibitor SAR disclosed in EP3082805B1, 3-amino-5-substituted-1,2,4-triazoles were explicitly claimed and exemplified as the active pharmacophore; N¹-substituted isomers were not disclosed as active [1]. While direct Ki values for this specific Boc-protected intermediate are not publicly available, the patent establishes that the 5-substituted regioisomeric series forms the basis of the active pharmaceutical ingredient claims [1].
| Evidence Dimension | Regioisomeric substitution pattern (5- vs N¹-substitution on 1,2,4-triazole) and its relevance to target enzyme inhibition |
|---|---|
| Target Compound Data | 5-(2-(Boc-amino)ethyl)-3-amino-1,2,4-triazole (CAS 1823770-46-2); claimed scaffold class in AMCase inhibitor patent EP3082805B1 [1] |
| Comparator Or Baseline | N¹-(2-(Boc-amino)ethyl)-3-amino-1,2,4-triazole (CAS 2770530-20-4); not claimed as active in AMCase patent [1] |
| Quantified Difference | Qualitative: 5-substituted series explicitly claimed as AMCase inhibitors; N¹-substituted series absent from activity claims [1] |
| Conditions | Patent disclosure of substituted amino triazole AMCase inhibitors (EP3082805B1); no direct biochemical comparison of these two specific intermediates |
Why This Matters
For medicinal chemistry teams pursuing 3-amino-1,2,4-triazole-based enzyme inhibitors (e.g., AMCase, tankyrase), the 5-substituted regioisomer aligns with the patented active pharmacophore, while the N¹-isomer may yield inactive compounds.
- [1] EP3082805B1 – Substituted amino triazoles, and methods using same. Institute for Drug Discovery, LLC; priority 20 Dec 2013. 5-substituted-3-amino-1,2,4-triazoles claimed as AMCase inhibitors. View Source
